molecular formula C10H11ClN2OS B1473426 2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride CAS No. 931414-68-5

2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride

Cat. No.: B1473426
CAS No.: 931414-68-5
M. Wt: 242.73 g/mol
InChI Key: IOPKEXLKWBJKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a benzoxazole ring fused with an azetidine ring via a sulfanyl linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Azetidine Ring: The azetidine ring is introduced via a nucleophilic substitution reaction where an azetidine derivative reacts with a suitable electrophile.

    Sulfanyl Linkage Formation: The final step involves the formation of the sulfanyl linkage between the benzoxazole and azetidine rings. This can be achieved through a thiol-ene reaction or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoxazole or azetidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles or nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride
  • 2-(Azetidin-3-ylsulfanyl)-1,3-benzimidazole hydrochloride
  • 2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole

Uniqueness

2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride is unique due to its specific structural features and the presence of both the benzoxazole and azetidine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(azetidin-3-ylsulfanyl)-1,3-benzoxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS.ClH/c1-2-4-9-8(3-1)12-10(13-9)14-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPKEXLKWBJKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)SC2=NC3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride
Reactant of Route 3
2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride
Reactant of Route 4
2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride
Reactant of Route 5
2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride
Reactant of Route 6
2-(Azetidin-3-ylsulfanyl)-1,3-benzoxazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.